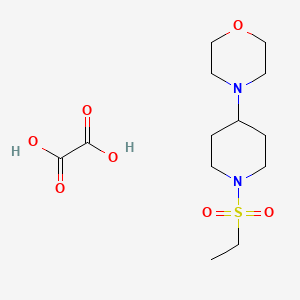![molecular formula C19H25N3O2 B3967677 N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide](/img/structure/B3967677.png)
N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide
Übersicht
Beschreibung
N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a quinoline moiety, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the quinoline moiety. The benzyl carbonate protecting group is often employed to handle the compounds easily and avoid deprotection of nucleobases under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield, purity, and cost-effectiveness, possibly through the use of automated synthesis equipment and optimized reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the quinoline moiety could produce a tetrahydroquinoline derivative.
Wissenschaftliche Forschungsanwendungen
N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in the phosphorolytic breakdown of N-glycosidic bonds in beta-(deoxy)ribonucleoside molecules . This inhibition can lead to the accumulation of nucleosides and disruption of nucleic acid metabolism, which is useful in the treatment of certain cancers and autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-DADMe-immucyllin-H: Another inhibitor of purine nucleoside phosphorylase, used in clinical trials for cancer and autoimmune diseases.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, a quinoline moiety, and a carboxamide group. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
N-[[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methyl]-2,5,7-trimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-11-4-12(2)18-16(6-13(3)22-17(18)5-11)19(24)21-9-14-7-20-8-15(14)10-23/h4-6,14-15,20,23H,7-10H2,1-3H3,(H,21,24)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBHLSTUOQRVOF-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)NCC3CNCC3CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)NC[C@H]3CNC[C@@H]3CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967596.png)
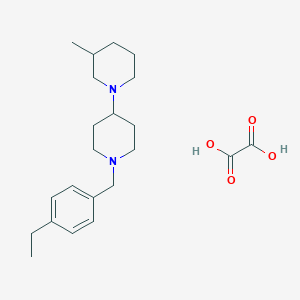
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)
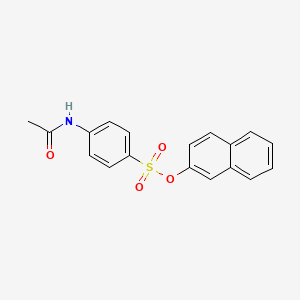
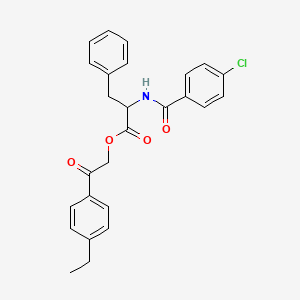
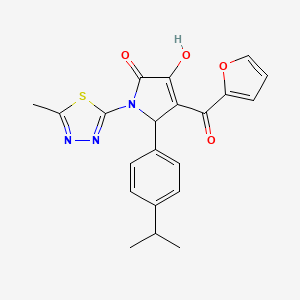
![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967650.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3967656.png)
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)
![2-[1-(2-methylbenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3967661.png)
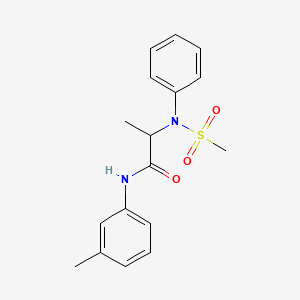
![4,4'-[(2-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967685.png)
